molecular formula C22H15NO3S B11332387 1-oxo-N-(4-phenoxyphenyl)-1H-isothiochromene-3-carboxamide

1-oxo-N-(4-phenoxyphenyl)-1H-isothiochromene-3-carboxamide

Cat. No.: B11332387
M. Wt: 373.4 g/mol
InChI Key: NGPRZVKZOKHCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-oxo-N-(4-phenoxyphenyl)-1H-isothiochromene-3-carboxamide is a synthetic organic compound that belongs to the class of isothiochromenes This compound is characterized by its unique structure, which includes a phenoxyphenyl group and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-N-(4-phenoxyphenyl)-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isothiochromene Core: This step involves the cyclization of a suitable precursor to form the isothiochromene ring. Common reagents used in this step include sulfur-containing compounds and catalysts.

    Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced through a substitution reaction, where a phenoxyphenyl halide reacts with the isothiochromene core.

    Formation of the Carboxamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-oxo-N-(4-phenoxyphenyl)-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiochromene derivative using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Phenoxyphenyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiochromene derivatives.

    Substitution: Various substituted isothiochromenes.

Scientific Research Applications

1-oxo-N-(4-phenoxyphenyl)-1H-isothiochromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-oxo-N-(4-phenoxyphenyl)-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

1-oxo-N-(4-phenoxyphenyl)-1H-isothiochromene-3-carboxamide can be compared with other similar compounds, such as:

    Isothiochromenes: Compounds with similar core structures but different substituents.

    Phenoxyphenyl Derivatives: Compounds with phenoxyphenyl groups but different core structures.

    Carboxamides: Compounds with carboxamide moieties but different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of the isothiochromene core, phenoxyphenyl group, and carboxamide moiety, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • 1-oxo-N-(4-methoxyphenyl)-1H-isothiochromene-3-carboxamide
  • 1-oxo-N-(4-chlorophenyl)-1H-isothiochromene-3-carboxamide
  • 1-oxo-N-(4-bromophenyl)-1H-isothiochromene-3-carboxamide

Properties

Molecular Formula

C22H15NO3S

Molecular Weight

373.4 g/mol

IUPAC Name

1-oxo-N-(4-phenoxyphenyl)isothiochromene-3-carboxamide

InChI

InChI=1S/C22H15NO3S/c24-21(20-14-15-6-4-5-9-19(15)22(25)27-20)23-16-10-12-18(13-11-16)26-17-7-2-1-3-8-17/h1-14H,(H,23,24)

InChI Key

NGPRZVKZOKHCII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C(=O)S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.